1,1,6,6-Tetra(thiophen-2-yl)hexane
Overview
Description
1,1,6,6-Tetra(thiophen-2-yl)hexane is an organic compound with the molecular formula C22H22S4 It is characterized by the presence of four thiophene rings attached to a hexane backbone Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Preparation Methods
The synthesis of 1,1,6,6-Tetra(thiophen-2-yl)hexane typically involves a multi-step process. One common synthetic route includes the following steps :
Stage 1: 2,2’-dithienylmethane is reacted with lithium methylsulfinyl carbanion in tetrahydrofuran and hexane at 0°C.
Stage 2: The resulting intermediate is then reacted with 1,4-dibromo-butane in tetrahydrofuran and hexane under regioselective conditions.
This method yields the desired product with a high degree of purity and efficiency. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1,1,6,6-Tetra(thiophen-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,6,6-Tetra(thiophen-2-yl)hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and interactions.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,1,6,6-Tetra(thiophen-2-yl)hexane involves its interaction with molecular targets through its thiophene rings. These interactions can affect various pathways, including electron transport and molecular recognition processes. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
1,1,6,6-Tetra(thiophen-2-yl)hexane can be compared with other thiophene-containing compounds, such as:
2,2’-Bithiophene: A simpler compound with two thiophene rings.
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the production of conductive polymers.
Thiophene-2-carboxaldehyde: A functionalized thiophene used in various organic syntheses.
The uniqueness of this compound lies in its tetra-substituted structure, which imparts distinct electronic properties and makes it suitable for specialized applications in materials science and organic electronics.
Properties
IUPAC Name |
2-(1,6,6-trithiophen-2-ylhexyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S4/c1(7-17(19-9-3-13-23-19)20-10-4-14-24-20)2-8-18(21-11-5-15-25-21)22-12-6-16-26-22/h3-6,9-18H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLCTPLVHFHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCCC(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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